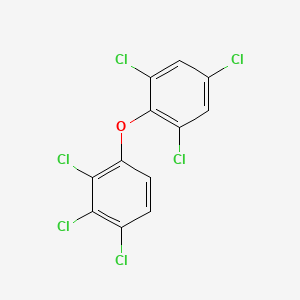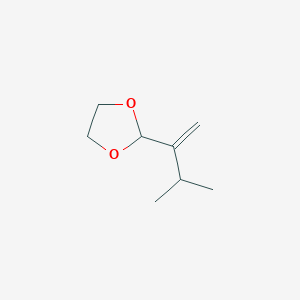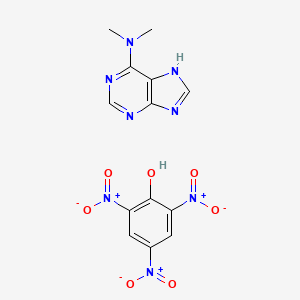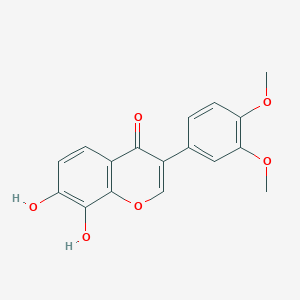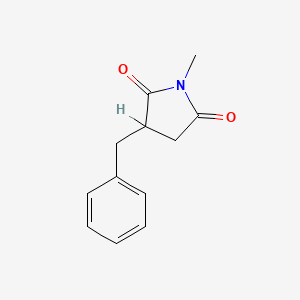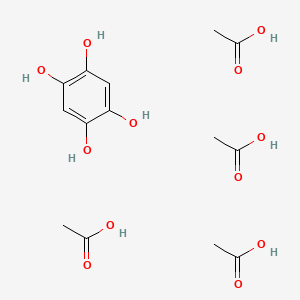
Acetic acid;benzene-1,2,4,5-tetrol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;benzene-1,2,4,5-tetrol is a compound that combines the properties of acetic acid and benzene-1,2,4,5-tetrol Acetic acid is a simple carboxylic acid known for its use in vinegar, while benzene-1,2,4,5-tetrol is a phenolic compound with four hydroxyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;benzene-1,2,4,5-tetrol can be achieved through several methods. One common approach involves the reaction of benzene-1,2,4,5-tetrol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
化学反応の分析
Types of Reactions
Acetic acid;benzene-1,2,4,5-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
Acetic acid;benzene-1,2,4,5-tetrol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and ligands.
Medicine: Its derivatives may have therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of polymers, coordination polymers, and covalent organic frameworks.
作用機序
The mechanism of action of acetic acid;benzene-1,2,4,5-tetrol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, influencing cellular pathways and oxidative stress responses .
類似化合物との比較
Similar Compounds
Benzene-1,2,4,5-tetrol: Shares the phenolic structure but lacks the acetic acid component.
Hydroquinone: A related compound with two hydroxyl groups on the benzene ring.
Catechol: Another phenolic compound with two hydroxyl groups in ortho positions.
Uniqueness
Acetic acid;benzene-1,2,4,5-tetrol is unique due to the presence of both acetic acid and benzene-1,2,4,5-tetrol moieties. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for specific applications in research and industry .
特性
CAS番号 |
107770-91-2 |
|---|---|
分子式 |
C14H22O12 |
分子量 |
382.32 g/mol |
IUPAC名 |
acetic acid;benzene-1,2,4,5-tetrol |
InChI |
InChI=1S/C6H6O4.4C2H4O2/c7-3-1-4(8)6(10)2-5(3)9;4*1-2(3)4/h1-2,7-10H;4*1H3,(H,3,4) |
InChIキー |
JQLKDEMZYIGEPV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C1=C(C(=CC(=C1O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium chloride](/img/structure/B14332814.png)
![4-[[4-[[4-[[4-[(4-Aminophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]aniline](/img/structure/B14332821.png)
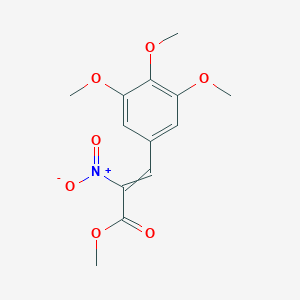
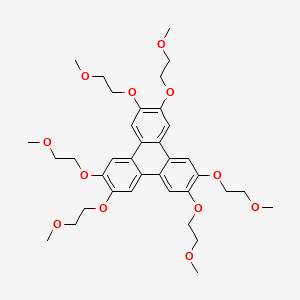
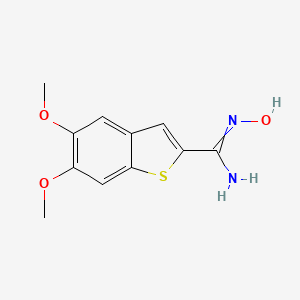
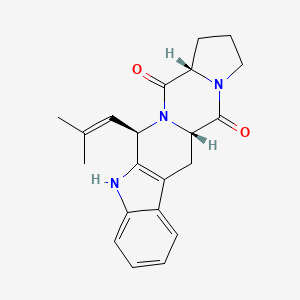

![[1,1'-Biphenyl]-3-yl pentadecafluorooctanoate](/img/structure/B14332874.png)
